2-(Styrylthio)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(E)-2-phenylethenyl]sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c11-10(12)8-13-7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,11,12)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEVBKDVPSQVLM-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90901597 | |
| Record name | NoName_729 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90901597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Styrylthio Acetic Acid and Analogues
Classical Synthetic Routes
Classical approaches to the synthesis of 2-(styrylthio)acetic acid and its derivatives have traditionally relied on well-established reactions in organic chemistry. These methods often involve the formation of the key carbon-sulfur bond through nucleophilic substitution or addition reactions.
Thiol-Styrene Coupling Reactions
The coupling of a thiol with a styrene (B11656) derivative is a direct and common method for forming the styryl thioether linkage. This can be achieved through various mechanisms, including nucleophilic addition of a thiol to an activated styrene or via radical-mediated processes. For instance, the reaction of thioglycolic acid with a substituted styrene can yield the desired product. The reactivity of the styrene component can be enhanced by the presence of electron-withdrawing groups.
A related approach involves the reaction of a thiol with a precursor to the styrene moiety, such as an acetylene (B1199291) derivative, which can then be selectively reduced to the styryl group. The choice of reaction conditions, including solvent and base, is crucial for optimizing the yield and selectivity of these coupling reactions.
Derivatization of the Acetic Acid Moiety in Thioether Compounds
An alternative classical strategy involves the initial formation of a styryl thioether, followed by the introduction or modification of the acetic acid moiety. researchgate.net This can be accomplished by reacting a styryl thiol with a suitable two-carbon electrophile containing a carboxylic acid or a precursor group. For example, styryl thiols can be alkylated with haloacetic acids or their esters.
Another method involves the oxidation of a styryl thioether containing a suitable precursor group. For instance, a styryl thioethanol derivative could be oxidized to the corresponding carboxylic acid. This approach allows for the late-stage introduction of the acetic acid functionality, which can be advantageous in multistep syntheses. The derivatization of thioether-containing compounds into their sulfoxide (B87167) and sulfone analogues has also been explored to modify the properties of the final products. researchgate.net
Advanced Catalytic Approaches
More recent synthetic efforts have focused on the development of advanced catalytic methods to improve the efficiency, selectivity, and substrate scope of the synthesis of this compound and its analogues. These approaches often utilize transition metals or radical initiators to facilitate the key bond-forming steps.
Transition Metal-Catalyzed C-S Coupling Reactions (e.g., Copper-catalyzed)
Transition metal catalysis, particularly with copper, has emerged as a powerful tool for the formation of carbon-sulfur bonds. nih.govrsc.org Copper-catalyzed cross-coupling reactions between a thiol and a vinyl halide or a related electrophile provide an efficient route to styryl thioethers. nih.gov These reactions often proceed under milder conditions than traditional methods and exhibit a broad functional group tolerance.
A general procedure for the copper-catalyzed synthesis of 2-(styrylthio)phenols involves the reaction of a thiophenol with 1-((E)-2-iodovinyl)benzene in the presence of a copper(I) iodide catalyst, a ligand, and a base in a solvent like DMSO at elevated temperatures. nih.gov This methodology can be adapted for the synthesis of this compound by using thioglycolic acid or its esters as the thiol component. The proposed mechanism for these reactions often involves a Cu(I)/Cu(III) catalytic cycle. nih.govrsc.org
| Catalyst System | Reactants | Conditions | Product | Yield | Reference |
| CuI / Ligand / Cs₂CO₃ | Thiophenol, 1-((E)-2-iodovinyl)benzene | DMSO, 100 °C, 24 h | 2-(styrylthio)phenol | 78% | nih.gov |
| CuI / Ligand / Cs₂CO₃ | Benzenethiol, 5-phenylpenta-2,4-dienoic acid ethyl ester | DMSO, 60 °C, 24 h | 5-phenyl-3-phenylsulfanylpenta-2,4-dienoic acid ethyl ester | - | rsc.org |
Radical-Mediated Synthetic Pathways
Radical-mediated reactions offer an alternative and powerful approach to the synthesis of C-S bonds. beilstein-journals.org These reactions can be initiated by various means, including thermal or photochemical methods, and often involve the addition of a thiyl radical to an alkene or alkyne. For example, the radical addition of thioglycolic acid to phenylacetylene (B144264) would lead to the formation of this compound.
The use of radical initiators like azobisisobutyronitrile (AIBN) or di-tert-butyl peroxide (DTBP) can facilitate these transformations. beilstein-journals.org These methods are often characterized by their high tolerance for various functional groups and can proceed under neutral conditions. The regioselectivity of the radical addition can sometimes be a challenge, but modern techniques have been developed to control the outcome of these reactions.
Stereoselective Synthesis and Isomeric Control
The double bond in the styryl group of this compound can exist as either the (E) or (Z) isomer. Controlling the stereochemistry of this double bond is a crucial aspect of the synthesis, as the biological activity of the different isomers can vary significantly. guidechem.com
Stereoselective synthesis aims to produce a single isomer preferentially. thieme.denycu.edu.tw This can be achieved through several strategies:
Stereospecific reactions: Using starting materials with a defined stereochemistry that is transferred to the product. For example, the reaction of a (Z)- or (E)-vinyl halide with a thiol in a stereoretentive cross-coupling reaction.
Stereoselective reagents: Employing chiral catalysts or reagents that favor the formation of one isomer over the other.
Post-synthetic isomerization: Separating the isomers after the reaction or converting the undesired isomer into the desired one.
For example, the synthesis of specific isomers of styrylthioacetic acid has been reported, highlighting the importance of isomeric control in this class of compounds. guidechem.com Chiral gas chromatography/mass spectrometry (GC/MS) can be utilized to confirm the stereochemistry of the synthesized products. nih.gov
| Isomer | CAS Number | Common Name |
| (Z)-isomer | 1914-61-0 | (Z)-Styrylthioacetic acid |
| (E)-isomer | 13435-97-7 | (E)-2-(styrylthio)acetic acid |
E/Z Isomer Generation and Assignment
The generation of E/Z isomers of styrylthioacetic acid derivatives often results in a mixture of both stereoisomers. The separation and identification of these isomers are crucial steps in their synthesis. A common method for separating E and Z isomers of analogous furylacrylic acids involves the successive acidification of their sodium salts. In this process, the E isomer typically precipitates first at a pH of 6, while the Z isomer is subsequently obtained by further acidifying the remaining solution to a pH of 1-2 with a strong acid like concentrated hydrochloric acid. srce.hr The relative proportions of the E and Z isomers can vary, with the E isomer often being the major product. srce.hr
The assignment of the specific E or Z configuration is determined using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. srce.hr For instance, in the case of some enaminone derivatives, the coupling constant (J-value) of the olefinic protons in the ¹H NMR spectrum is a key indicator. A larger coupling constant, typically around 12.00 Hz, is characteristic of the E-isomer, while a smaller coupling constant, around 8.0 Hz, suggests the presence of the Z-isomer. nih.gov The chemical shifts of these protons also differ, with the Z-isomer's olefinic proton signals often appearing at a more upfield position compared to the E-isomer. nih.gov Furthermore, two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide definitive structural assignments by identifying through-space interactions between protons, confirming the spatial arrangement of substituents around the double bond. mdpi.com
For example, in a study of enaminone-based carboxylic acids, the E-isomer was identified by a downfield doublet for an olefinic proton with a J-value of 12.00 Hz. nih.gov In contrast, the Z-form was confirmed by an upfield doublet with a J-value of 8.0 Hz. nih.gov The presence of both isomers in a mixture is indicated by the appearance of two sets of signals for these olefinic protons. nih.govmdpi.com
Table 1: Spectroscopic Data for E/Z Isomer Assignment of Enaminone Analogues
| Isomer | ¹H NMR Chemical Shift (ppm) | Coupling Constant (J Hz) |
| E-Isomer | δ 6.4–6.7 (doublet) | 12.00 |
| Z-Isomer | δ 6.13–6.41 (doublet) | 8.0 |
Data derived from a study on enaminone-based carboxylic acids. nih.gov
Factors Influencing Stereoselectivity
Stereoselectivity in the synthesis of this compound and its analogues refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com Several factors can influence whether the E or Z isomer is the predominant product.
The reaction mechanism itself is a primary determinant of stereoselectivity. masterorganicchemistry.com For instance, in reactions analogous to the Perkin condensation used to synthesize stereoisomeric 2-naphthyl-3-furylacrylic acids, the nature of the starting materials can influence the E/Z ratio. It was observed that using α-naphthylacetic acid resulted in a product with a very low percentage of the Z isomer (1-5%), whereas β-naphthylacetic acid yielded a higher proportion of the Z isomer (10-15%). srce.hr
The reaction conditions also play a critical role. For some stilbene (B7821643) derivatives, the Z to E isomerization can be catalyzed by trace amounts of a mild acid. nih.gov The kinetics of this isomerization can be controlled by factors such as the acidity and concentration of the acid, the temperature, and the solvent used. nih.gov In the synthesis of certain enamine derivatives, the reaction mode was found to be a determining factor. A one-pot reaction favored the formation of the E-isomer, while sequential addition of reagents in specific cases led exclusively to the E-form. mdpi.com This was attributed to a higher energy barrier for the E-to-Z transition. mdpi.com
Furthermore, intramolecular forces within the molecule can stabilize a particular isomer. For some ortho-substituted carboxylic acid enaminones, the Z-form is exclusively observed. This is believed to be due to the formation of two intramolecular hydrogen bonds, which create stable pseudo-six-membered rings. nih.gov In contrast, meta- and para-substituted analogues exist as a 1:1 mixture of E and Z isomers, indicating that the position of substituents can significantly impact the stereochemical outcome. nih.gov The steric bulk of substituents can also be a deciding factor in the stereoselectivity of a reaction. mdpi.commsu.edu
Table 2: Factors Influencing Stereoselectivity in the Synthesis of Styrylthioacetic Acid Analogues
| Factor | Influence on Stereoselectivity | Example |
| Starting Materials | The structure of the reactants can favor the formation of one isomer over another. srce.hr | α-Naphthylacetic acid yields a lower percentage of the Z isomer compared to β-naphthylacetic acid in a modified Perkin reaction. srce.hr |
| Reaction Conditions | Parameters like temperature, solvent, and the presence of catalysts can control the E/Z ratio. nih.gov | Trace amounts of mild acid can catalyze the Z to E isomerization of certain stilbene derivatives. nih.gov |
| Reaction Mode | The order of addition of reagents can determine the final stereochemical composition. mdpi.com | A one-pot synthesis of some enamines favors the E-isomer, while sequential addition can lead to the exclusive formation of the E-isomer. mdpi.com |
| Intramolecular Forces | Hydrogen bonding can stabilize a particular isomeric form. nih.gov | Ortho-substituted enaminone carboxylic acids exist exclusively in the Z-form due to intramolecular hydrogen bonding. nih.gov |
| Substituent Position | The location of substituents on the aromatic ring can affect the E/Z isomer ratio. nih.gov | Meta- and para-substituted enaminone carboxylic acids exist as an equimolar mixture of E and Z isomers. nih.gov |
Chemical Reactivity and Transformation Studies of 2 Styrylthio Acetic Acid
Oxidation Reactions of the Thioether Moiety
The sulfur atom in the thioether group of 2-(styrylthio)acetic acid is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. This transformation is a key reaction, as the resulting sulfinyl and sulfonyl compounds exhibit different chemical and physical properties, and are valuable intermediates in their own right.
The oxidation of this compound and its derivatives can be controlled to selectively produce either the sulfoxide (B87167) or the sulfone. The reaction typically involves the use of an oxidizing agent, with hydrogen peroxide being a common choice due to its "green" credentials, producing water as the only byproduct. nih.gov
The general scheme for the oxidation is as follows:
This compound is oxidized to 2-(styrylsulfinyl)acetic acid (the sulfoxide).
Further oxidation of the sulfoxide yields 2-(styrylsulfonyl)acetic acid (the sulfone).
The choice of reaction conditions, including the solvent and the amount of oxidizing agent, is crucial for controlling the outcome of the reaction. For instance, the use of hydrogen peroxide in glacial acetic acid has been shown to be an effective system for the selective oxidation of sulfides to sulfoxides. nih.gov To achieve the complete oxidation to the sulfone, stronger conditions or a higher concentration of the oxidizing agent may be required. researchgate.netorganic-chemistry.org
Studies on related compounds, such as benzylthioacetic acids, have demonstrated that oxidation with 30% hydrogen peroxide in glacial acetic acid can afford the corresponding benzylsulfonylacetic acids. nih.gov Similarly, esters of this compound can be oxidized to their sulfone counterparts, (E)-2-(styrylsulfonyl)acetic acid esters. thieme-connect.comthieme-connect.com
Table 1: Oxidation Products of this compound Derivatives
| Starting Material | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| Benzylthioacetic acids | 30% Hydrogen Peroxide in glacial acetic acid | Benzylsulfonylacetic acids | nih.gov |
| 2-(4-Methoxy-3-nitrobenzylthio) acetic acid | 35% w/v Hydrogen Peroxide in acetic acid | 2-(4-Methoxy-3-nitrobenzylsulfinyl) acetic acid | open.ac.uk |
| Sulfides | 30% Hydrogen Peroxide in glacial acetic acid | Sulfoxides | nih.gov |
| Sulfides | Hydrogen Peroxide with tantalum carbide catalyst | Sulfoxides | organic-chemistry.org |
| Sulfides | Hydrogen Peroxide with niobium carbide catalyst | Sulfones | organic-chemistry.org |
| Esters of this compound | Not specified | (E)-2-(Styrylsulfonyl)acetic acid esters | thieme-connect.comthieme-connect.com |
The mechanism of sulfide (B99878) oxidation has been the subject of numerous studies. While specific mechanistic investigations on this compound itself are not extensively detailed in the provided results, general principles of sulfide oxidation can be applied.
The oxidation of sulfides to sulfoxides with hydrogen peroxide in acetic acid is believed to proceed through a nucleophilic attack of the sulfur atom on the oxygen atom of the protonated hydrogen peroxide (or peracetic acid, formed in situ). researchgate.net The reaction is often catalyzed by acids. sciensage.info
In transition-metal-free oxidations using hydrogen peroxide and glacial acetic acid, the reaction is highly selective, yielding sulfoxides with minimal over-oxidation to sulfones. nih.gov The reaction rate and selectivity can be influenced by temperature and the concentration of the oxidant. nih.gov
For the further oxidation of sulfoxides to sulfones, it is proposed that peracetic acid, formed from hydrogen peroxide and acetic acid, plays a major role. researchgate.net The presence of a solid acid catalyst like Amberlyst 15 can facilitate this second oxidation step. researchgate.net
Mechanistic studies on related systems, such as the copper-catalyzed oxidation of alkanes, highlight the generation of radical intermediates. rsc.org While this may not be the primary pathway for simple sulfide oxidation with hydrogen peroxide, it underscores the complexity of oxidation mechanisms and the potential for different pathways depending on the reagents and catalysts employed.
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group in this compound is a versatile functional handle that can undergo a variety of transformations, most notably esterification and amide formation. These reactions are fundamental in organic synthesis for creating a diverse range of derivatives. wikipedia.orglibretexts.org
Esterification of a carboxylic acid involves its reaction with an alcohol in the presence of an acid catalyst to form an ester and water. weebly.comlibretexts.orglibretexts.org This reversible reaction, often referred to as Fischer esterification, is a standard method for converting carboxylic acids into esters. libretexts.orgfossee.in
For this compound, the general reaction is:
This compound + R'OH ⇌ 2-(Styrylthio)acetate ester + H₂O (where R' is an alkyl or aryl group)
To drive the equilibrium towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed. libretexts.orgweebly.com Various acid catalysts can be employed, including mineral acids like sulfuric acid, or solid acid catalysts. weebly.comgoogle.com
The synthesis of methyl and ethyl esters of (E)-2-(styrylsulfonyl)acetic acid has been reported, indicating that the esterification of the corresponding thioacetic acid precursor is a feasible and important step in accessing these compounds. thieme-connect.comthieme-connect.com
Table 2: Examples of Esterification Reactions
| Carboxylic Acid | Alcohol | Catalyst | Product | Reference |
|---|---|---|---|---|
| Acetic Acid | 1-Butanol | Acid Catalyst | Butyl Acetate (B1210297) | libretexts.orglibretexts.org |
| Acetic Acid | Ethyl Alcohol | Sulfuric Acid | Ethyl Acetate | weebly.com |
| Carboxylic Acids | Alcohols | Hafnium(IV) or Zirconium(IV) salts | Esters | organic-chemistry.org |
| Acetic Acid | C2 to C5 Alcohols | Solid, strongly acidic cation exchanger | Acetic Acid Esters | google.com |
Amide formation from a carboxylic acid typically involves its reaction with a primary or secondary amine. wikipedia.orgnumberanalytics.comlibretexts.org Direct reaction requires high temperatures to drive off water. wikipedia.org Therefore, the carboxylic acid is often activated first, for example, by converting it to an acid chloride or by using a coupling reagent. numberanalytics.comlibretexts.orgresearchgate.net
The general reaction for amide formation from this compound is:
This compound + R'R''NH → 2-(Styrylthio)acetamide + H₂O (where R' and R'' can be hydrogen, alkyl, or aryl groups)
A variety of methods exist for amide synthesis, including:
Reaction of the carboxylic acid with an amine using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC). numberanalytics.comresearchgate.net
Conversion of the carboxylic acid to its acid chloride, which then readily reacts with an amine. libretexts.org
Reaction of an ester derivative with an amine, known as aminolysis. nih.gov
While specific examples of amide formation directly from this compound were not found in the search results, the general principles of amide synthesis are well-established and applicable. wikipedia.orgnumberanalytics.comsioc-journal.cn For instance, the synthesis of amides from related sulfonylacetic acid derivatives has been documented. open.ac.uk
Reactions at the Styryl Moiety
The styryl group, containing a carbon-carbon double bond conjugated with a benzene (B151609) ring, is another reactive site in the this compound molecule. This moiety can participate in various reactions, including addition reactions and geometric isomerization. However, specific studies detailing reactions at the styryl moiety of this compound were not prominently featured in the provided search results. General reactions of styryl compounds suggest that reactions such as hydrogenation of the double bond or electrophilic addition could be possible under appropriate conditions.
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of this compound towards electrophiles and nucleophiles is dictated by the electronic properties of the styrylthio moiety and the carboxylic acid group. The aromatic ring and the vinylic double bond are potential sites for electrophilic attack, while the carboxylic acid and the sulfur atom can participate in nucleophilic reactions.
Electrophilic Substitution Reactions
Electrophilic aromatic substitution reactions typically involve the attack of an electrophile on the electron-rich benzene ring. The substituent already present on the ring directs the position of the incoming electrophile and affects the reaction rate. In this compound, the styrylthio group (-S-CH=CH-Ph) is an ortho-, para-directing group due to the ability of the sulfur atom to donate its lone pair of electrons to the ring through resonance, which stabilizes the intermediate carbocation (arenium ion). However, the styryl group as a whole can be deactivating towards electrophilic aromatic substitution due to the electron-withdrawing nature of the vinyl group and the thioether linkage's inductive effect. masterorganicchemistry.comwuxibiology.comlibretexts.org
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. sigmaaldrich.comlscollege.ac.inmasterorganicchemistry.comchemistrysteps.com For instance, the nitration of styryl derivatives often leads to a mixture of ortho- and para-nitro substituted products. wuxibiology.combeilstein-journals.org While specific studies on the nitration of this compound are scarce, the general mechanism would involve the generation of the nitronium ion (NO₂⁺) from nitric acid and sulfuric acid, which is then attacked by the phenyl ring. masterorganicchemistry.com
Table 1: Hypothetical Electrophilic Aromatic Substitution Reactions of this compound
| Reaction Type | Reagents | Potential Products |
| Nitration | HNO₃, H₂SO₄ | 2-((4-Nitrostyryl)thio)acetic acid, 2-((2-Nitrostyryl)thio)acetic acid |
| Bromination | Br₂, FeBr₃ | 2-((4-Bromostyryl)thio)acetic acid, 2-((2-Bromostyryl)thio)acetic acid |
| Sulfonation | SO₃, H₂SO₄ | 4-((2-(Carboxymethylthio)vinyl))benzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-((4-Acylstyryl)thio)acetic acid |
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involving this compound can occur at several sites. The carboxylic acid can undergo nucleophilic acyl substitution, for example, in esterification reactions. lumenlearning.com However, the focus here is on substitution at the styryl moiety.
Nucleophilic substitution at the vinylic carbons of the styryl group is generally difficult as vinylic halides are typically unreactive towards SN1 and SN2 reactions. sioc-journal.cnresearchgate.netwayne.eduresearchgate.net For a nucleophilic substitution to occur on the vinylic carbons, the substrate usually needs to be activated by electron-withdrawing groups. researchgate.net
A more plausible site for nucleophilic attack is the sulfur atom, potentially leading to cleavage of the C-S bond, or substitution reactions on the aromatic ring if it is appropriately activated, for instance by a nitro group (Nucleophilic Aromatic Substitution, SNAr). organic-chemistry.orgbeilstein-journals.org
A probable synthetic route to this compound and its derivatives involves a nucleophilic substitution reaction where a thiolate acts as the nucleophile. For example, the reaction between a styryl mercaptan (or its corresponding thiolate) and an α-haloacetic acid would proceed via an SN2 mechanism. vulcanchem.com
Table 2: Plausible Nucleophilic Substitution Reactions Involving this compound or its Precursors
| Reaction | Substrate | Nucleophile | Product |
| Synthesis | Styrylthiolate | Chloroacetic acid | This compound |
| SNAr (on a derivative) | 2-((4-Nitrostyryl)thio)acetic acid | Methoxide | 2-((4-Methoxystyryl)thio)acetic acid |
It is important to note that the data presented in the tables are based on general principles of organic reactivity and analogies to related compounds, as specific experimental data for these reactions on this compound are not widely reported in the surveyed literature. Further empirical research is necessary to fully elucidate the reactivity of this compound.
Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2-(Styrylthio)acetic acid, both ¹H and ¹³C NMR provide critical data for structural confirmation.
¹H NMR Spectral Analysis and Isomeric Ratio Determination
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The presence of a styryl group gives rise to signals in the aromatic and vinylic regions of the spectrum. The protons of the phenyl ring typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The vinylic protons of the C=C double bond are expected to show characteristic coupling patterns that can help determine the stereochemistry (E/Z isomerism) of the double bond.
The methylene (B1212753) protons (CH₂) of the thioacetic acid moiety are diastereotopic and would be expected to appear as a singlet or a pair of doublets, depending on the solvent and the presence of any chiral centers. The acidic proton of the carboxylic acid group is often broad and its chemical shift is highly dependent on the solvent and concentration, but it is typically observed in the downfield region of the spectrum. docbrown.info
The integration of the signals in the ¹H NMR spectrum is crucial for determining the ratio of different protons, which should correspond to the molecular formula. docbrown.info Furthermore, in cases where both E and Z isomers are present in a sample, the integration of the distinct signals for each isomer can be used to determine the isomeric ratio. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Phenyl H | 7.2-7.4 | m |
| Vinylic H | 6.0-7.0 | d, d |
| Methylene H (SCH₂) | 3.3-3.7 | s |
| Carboxylic Acid H (COOH) | 10.0-12.0 | br s |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region, typically around 170-180 ppm. researchgate.netchemicalbook.com The carbons of the phenyl ring and the vinylic carbons will appear in the aromatic/alkene region (approximately 120-140 ppm). The methylene carbon attached to the sulfur atom is expected to have a chemical shift in the range of 30-40 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carbonyl C (C=O) | 170-180 |
| Phenyl and Vinylic C | 120-140 |
| Methylene C (SCH₂) | 30-40 |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.
Advanced NMR Techniques for Structural Elucidation
While ¹H and ¹³C NMR are fundamental, advanced NMR techniques can provide more detailed structural information, especially for complex molecules or for unambiguous assignment of all signals. Techniques such as COSY (Correlation Spectroscopy) can establish proton-proton coupling networks, helping to connect adjacent protons. ipb.ptnptel.ac.in HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are powerful tools for correlating proton and carbon signals, which is invaluable for assigning the signals of the styryl and thioacetic acid moieties. ipb.ptnptel.ac.in In specific cases, such as when fluorine is incorporated into the molecule, ¹⁹F NMR would be an essential tool for characterization. mdpi.com Solid-state NMR could be employed to study the compound in its solid form, providing insights into its crystalline structure and polymorphism. nptel.ac.in
Vibrational Spectroscopy (IR/FTIR)
Infrared (IR) or Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands. vulcanchem.com
A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. scribd.com A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the carboxylic acid. pressbooks.pub The C=C stretching vibrations of the aromatic ring and the styryl double bond are expected to appear in the 1600-1450 cm⁻¹ region. pressbooks.pub The C-S stretching vibration is typically weak and appears in the fingerprint region, making it harder to identify definitively.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Carbonyl | C=O stretch | ~1700 (strong) |
| Alkene/Aromatic | C=C stretch | 1600-1450 |
| Aromatic | C-H bend (out-of-plane) | 900-675 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. uni-saarland.de For this compound (C₁₀H₁₀O₂S), HRMS would be able to confirm the molecular formula by matching the experimentally measured mass with the calculated exact mass. The fragmentation pattern observed in the mass spectrum can also provide structural information. For instance, the loss of a carboxyl group (COOH) or cleavage at the thioether linkage would result in characteristic fragment ions, further supporting the proposed structure. uni-saarland.de
Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Mechanistic Intermediates
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for analyzing chemical compounds, particularly in identifying mechanistic intermediates in chemical reactions. In the context of compounds similar in nature to this compound, such as other organic acids, ESI-MS operating in negative-ion mode is particularly effective. nih.gov
The addition of weak acids like acetic acid to the mobile phase can enhance the ESI response of acidic analytes. nih.gov For instance, studies have shown that for certain compounds, a 1 mM concentration of a weak acid can increase the ESI response by 10-50%. nih.gov This technique is crucial for detecting transient species and understanding reaction pathways. The high sensitivity of ESI-MS allows for the characterization of intermediates even at very low concentrations.
In a typical ESI-MS/MS analysis, the parent ion of the compound of interest is selected and fragmented to produce a characteristic fragmentation pattern. This pattern provides a "fingerprint" of the molecule, which can be used to identify it and its intermediates. For example, in the analysis of related compounds, high-resolution mass spectrometry with ESI has been used to identify coeluting species by their exact mass. mdpi.com
| Analytical Technique | Ionization Mode | Key Findings |
| ESI-MS/MS | Negative Ion Mode | Enhanced signal with weak acid modifiers. nih.gov |
| High-Resolution MS | Electrospray Ionization (ESI) | Identification of coeluting species. mdpi.com |
Chromatographic Techniques for Purity and Isomeric Analysis
Chromatographic methods are indispensable for assessing the purity of this compound and separating its isomers. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas Chromatography (GC) and its combination with Mass Spectrometry (GC-MS) are suitable for the analysis of volatile and thermally stable compounds. vulcanchem.com For a compound like this compound, derivatization might be necessary to increase its volatility for GC analysis.
GC-MS analysis provides both retention time data from the GC and mass spectral data from the MS, allowing for high-confidence identification of the compound and any impurities. eeer.org In some analyses of acidic compounds, the addition of acetic acid to the solvent can improve sensitivity by reducing the adsorption of the analyte to the instrument's components. nih.gov For instance, the analysis of theophylline (B1681296) by GC-MS showed improved sensitivity with the addition of acetic acid to the ethyl acetate (B1210297) solvent. nih.gov
A study on the analysis of methanol (B129727) and acetic acid in pectin (B1162225) utilized headspace solid-phase microextraction (SPME) coupled with GC-MS. free.fr This method demonstrated the capability of GC-MS for the accurate quantification of acidic components. free.fr
| GC-MS Parameter | Typical Conditions for Acid Analysis |
| Column | Capillary columns like Chrompak PoraPlot Q are often used. free.fr |
| Detection | Electron Impact (EI) Mass Spectrometry with Selected Ion Monitoring (SIM). free.fr |
| Internal Standards | Stable deuterated isotopes can be used for accurate quantification. free.fr |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity and isomeric analysis of a broad range of compounds, including organic acids. vulcanchem.com For this compound, reversed-phase HPLC with UV detection is a common method, leveraging the UV absorbance of the styryl group. vulcanchem.com
The separation of organic acids by HPLC can be achieved through different modes, with ion exclusion and reversed-phase being the most common. shimadzu.com In ion exclusion chromatography, organic acids are separated based on their pKa values. shimadzu.com For reversed-phase HPLC, which is highly applicable, challenges can arise with highly hydrophilic organic acids due to insufficient retention. shimadzu.com However, modern reversed-phase columns are available that can retain these compounds effectively. shimadzu.com
The mobile phase composition is critical for achieving good separation. For acidic compounds, a buffered mobile phase is often used to control the ionization state of the analyte and improve peak shape. For example, a mobile phase of water with ammonium (B1175870) acetate adjusted to pH 4.4 with acetic acid has been used for the separation of acidic compounds. mdpi.com Another approach for analyzing acetic acid involves using a mobile phase of 4 mM perchloric acid in water. jenck.com
| HPLC Method | Column | Mobile Phase Example | Detection |
| Reversed-Phase | C18 | Acetonitrile/Water with buffer (e.g., ammonium acetate, acetic acid) mdpi.com | UV (e.g., 205 nm, 235 nm) jenck.comresearchgate.net |
| Ion Exclusion | Shim-pack SCR-102H | 4 mM perchloric acid in water jenck.com | UV/PDA jenck.com |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring reaction progress and assessing the purity of compounds. libretexts.org For this compound, TLC can be used to quickly check for the presence of starting materials, products, and byproducts.
The choice of the stationary phase and the mobile phase (eluent) is crucial for a successful separation. Silica (B1680970) gel is a common stationary phase for the separation of moderately polar compounds. researchgate.net The mobile phase is typically a mixture of solvents, and its polarity is adjusted to achieve optimal separation. liv.ac.uk For acidic compounds, adding a small amount of acetic acid to the eluent can improve the resolution of the spots by preventing streaking. quora.com
For the visualization of the separated spots on the TLC plate, UV light is often used if the compounds are UV-active. liv.ac.uk Alternatively, staining agents like iodine vapor can be employed. upatras.gr The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify compounds. liv.ac.uk
| TLC Parameter | Typical Conditions for Acid Analysis |
| Stationary Phase | Silica gel 60 F254 researchgate.net |
| Mobile Phase | Hexane/diethyl ether/glacial acetic acid (70:30:3, v/v/v) upatras.gr or Toluene–ethyl acetate–acetic acid (6:13.6:0.4) researchgate.net |
| Visualization | UV light (254 nm) or iodine vapor liv.ac.ukupatras.gr |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intricacies of molecular behavior. These methods allow for the simulation of chemical processes and the prediction of molecular properties with a high degree of accuracy.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to study reaction mechanisms by calculating the potential energy surface of a reaction, thereby identifying transition states and intermediates. coe.edu This allows for the determination of the most favorable reaction pathway.
While specific DFT studies on the reaction mechanisms of 2-(Styrylthio)acetic acid are not extensively documented in publicly available literature, the synthesis of structurally related compounds, such as 2-(styrylthio)phenols, has been investigated using these methods. mdpi.com A plausible synthetic route to this compound involves the copper-catalyzed C-S coupling of a thiolate with a styryl halide. A DFT investigation into such a reaction would typically involve:
Geometry Optimization: Calculating the lowest energy conformations of reactants, products, intermediates, and transition states.
Energy Profile Calculation: Determining the relative energies of all species along the reaction coordinate to map out the energy landscape of the reaction. For instance, in a copper-catalyzed cycle, DFT can elucidate the energies of key steps such as oxidative addition, ligand exchange, and reductive elimination. mdpi.com
Frequency Analysis: Confirming the nature of the stationary points on the potential energy surface. Reactants and intermediates are characterized by having no imaginary frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. coe.edu
For example, in a related copper-catalyzed C-S coupling reaction, DFT calculations were used to propose a catalytic cycle. The study identified key intermediates, including a ligand-copper complex, and calculated the energy barriers for each step, confirming the favorability of the proposed pathway. mdpi.com Similar computational approaches could be applied to optimize the synthesis of this compound and to understand the role of catalysts and reaction conditions at a molecular level.
DFT is also a powerful tool for predicting the electronic structure and inherent reactivity of a molecule. By calculating the distribution of electrons, one can identify regions of a molecule that are likely to be involved in chemical reactions. For this compound, these analyses would provide critical information.
Key parameters derived from DFT calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) regions, typically colored in red or yellow, and electron-poor (electrophilic) regions, colored in blue. For this compound, the carboxylic acid group would be expected to be an electron-rich site, while the sulfur atom and the styryl group would also exhibit distinct electronic features influencing their reactivity.
Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, providing a quantitative measure of the local electronic environment. This can help predict sites for nucleophilic or electrophilic attack.
These electronic descriptors are crucial for predicting how this compound might interact with other reagents or a biological receptor.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Mechanistic Focus)
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. eajournals.orgfrontiersin.org The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds and provide mechanistic insights into the molecular properties that drive activity.
Three-dimensional QSAR (3D-QSAR) methods analyze the relationship between the biological activity of a set of molecules and their 3D properties. nih.gov Among the most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govmdpi.com
To perform a 3D-QSAR study on a series of this compound derivatives, the following steps would be taken:
Dataset Selection: A series of structurally related compounds with experimentally measured biological activities (e.g., IC₅₀ values) is compiled.
Molecular Modeling and Alignment: The 3D structure of each molecule is generated and optimized. A crucial step is aligning all molecules in the dataset based on a common substructure or a pharmacophore hypothesis.
Field Calculation:
CoMFA: Calculates steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields around each molecule placed in a 3D grid. nih.gov
CoMSIA: In addition to steric and electrostatic fields, it calculates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. CoMSIA uses a Gaussian function, which provides a smoother field representation and avoids some of the singularities present in CoMFA. nih.govmdpi.com
Statistical Analysis: Partial Least Squares (PLS) regression is used to correlate the variations in the calculated field values with the variations in biological activity. pitt.edu The quality of the resulting model is assessed using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).
| Parameter | Symbol | Description | Acceptable Value |
|---|---|---|---|
| Cross-Validated Correlation Coefficient | q² | Measures the internal predictive ability of the model. | > 0.5 |
| Non-Cross-Validated Correlation Coefficient | r² | Measures the goodness of fit of the model to the training set data. | > 0.6 |
| Standard Error of Estimate | SEE | Represents the standard deviation of the residuals. | Low value |
| F-statistic | F value | A measure of the statistical significance of the model. | High value |
| Predictive r² | r²_pred | Measures the predictive power of the model for an external test set. | > 0.5 |
The primary output of CoMFA and CoMSIA analyses are contour maps. These maps visualize the regions in 3D space where modifications to the molecular structure are predicted to enhance or diminish biological activity. uoa.gr This provides a direct, visual guide for rational drug design.
Steric Contour Maps: Typically, green contours indicate regions where bulky substituents are favorable for activity, while yellow contours show regions where steric bulk is detrimental.
Electrostatic Contour Maps: Blue contours highlight areas where positively charged or electropositive groups increase activity, whereas red contours indicate regions where negatively charged or electronegative groups are preferred.
Hydrophobic, H-Bond Donor/Acceptor Maps (CoMSIA): Similar color-coded maps are generated for the other physicochemical properties, indicating favorable and unfavorable regions for each type of interaction. nih.gov
By analyzing these contour maps in the context of a receptor's binding pocket (if known) or a pharmacophore model, researchers can gain mechanistic insights into the key molecular interactions—such as hydrophobic interactions, hydrogen bonds, and electrostatic contacts—that are essential for the biological activity of the compound series. nih.gov This detailed understanding allows for the targeted design of new this compound derivatives with potentially improved potency and selectivity.
| Field Type | Favorable Region Color | Interpretation | Unfavorable Region Color | Interpretation |
|---|---|---|---|---|
| Steric | Green | Region where bulky groups enhance activity. | Yellow | Region where bulky groups decrease activity. |
| Electrostatic | Blue | Region where positive charge enhances activity. | Red | Region where negative charge enhances activity. |
| Hydrophobic | Yellow/Orange | Region where hydrophobic groups enhance activity. | White/Gray | Region where hydrophilic groups enhance activity. |
| H-Bond Donor | Cyan | Region where H-bond donors enhance activity. | Purple | Region where H-bond donors decrease activity. |
| H-Bond Acceptor | Magenta | Region where H-bond acceptors enhance activity. | Orange/Red | Region where H-bond acceptors decrease activity. |
Mechanistic Biological Studies and Structure Activity Relationships
Molecular Interactions with Biological Targets
The biological activity of 2-(Styrylthio)acetic acid and related compounds stems from their ability to interact with specific biological molecules, thereby modulating cellular processes. ontosight.ai These interactions can range from the inhibition of enzymes to participation in complex radical-mediated reactions.
A significant area of investigation for compounds structurally related to this compound is their potential to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. nih.gov
Some sulfide-containing compounds have been shown to act as selective covalent modifiers of COX-2. nih.gov This mechanism involves the irreversible binding of the inhibitor to the enzyme, often through the formation of a covalent bond with a specific amino acid residue in the active site. nih.govlibretexts.org For instance, certain 2-acetoxyphenyl alkyl sulfides selectively inactivate COX-2 by acetylating a serine residue (Ser516), the same residue targeted by aspirin. nih.gov This covalent modification leads to a permanent loss of enzyme activity. nih.govdu.ac.in The process by which an enzyme converts an inhibitor into a reactive form within its active site is also known as suicide inhibition or mechanism-based inhibition. du.ac.insavemyexams.com
The inhibition kinetics of such compounds can be complex, sometimes exhibiting slow, tight-binding behavior, where the selectivity for COX-2 over COX-1 is a function of a time-dependent step. nih.gov This selective and irreversible inhibition presents a promising avenue for the design of novel therapeutic agents for inflammatory and proliferative disorders. nih.gov
The thioether group present in this compound is susceptible to one-electron oxidation, leading to the formation of sulfur-centered radical cations. mdpi.comiaea.org These reactive intermediates can play a significant role in various chemical and biological processes. iaea.org Hydroxyl radicals (HO•), highly reactive oxygen species found in biological systems, can react with thioethers to initiate this oxidation process. mdpi.com
The initial reaction involves the formation of an adduct radical, which can then undergo further reactions. mdpi.com The fate of these thioether radical cations is influenced by the molecular structure and the surrounding environment. For example, the distance of the sulfur atom from other functional groups within the molecule can dictate the subsequent intramolecular reactions and the final products formed. mdpi.com Pulse radiolysis studies on aromatic carboxylic acids containing a thioether group, including Z-(styrylthio)acetic acid, have been conducted to characterize the spectral and kinetic properties of these radical cations and identify the final products of these reactions. iaea.orgresearchgate.net
Structure-Activity Relationship (SAR) Investigations
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a molecule correlates with its biological activity. gardp.org By systematically modifying different parts of a molecule, researchers can identify key structural features, or pharmacophores, that are essential for its desired biological effect. gardp.orgfrontiersin.org
The biological activity and reactivity of this compound derivatives can be significantly modulated by the presence of different substituents on the aromatic ring and other parts of the molecule. osti.govedgccjournal.org
In the context of COX-2 inhibition by related sulfide (B99878) compounds, the nature of the alkyl chain attached to the sulfur atom has a profound impact on inhibitory potency and selectivity. nih.gov For example, extending the S-alkyl chain in 2-acetoxyphenyl methyl sulfide with longer alkyl groups leads to a significant increase in inhibitory potency against COX-2. nih.gov The introduction of a triple bond within this alkyl chain can further enhance both potency and selectivity. nih.gov
Furthermore, the oxidation state of the sulfur atom is critical. Sulfides have been found to be more potent and selective COX-2 inhibitors than the corresponding sulfoxides or sulfones. nih.gov The nature of substituents on the aromatic ring can also influence the molecule's reactivity in other contexts, such as in solvolysis reactions of related hippuric acids, where electron-donating or withdrawing groups affect reaction rates. rsc.org
Chirality, or the "handedness" of a molecule, can play a critical role in its biological activity. nih.gov Many biological targets, such as enzymes and receptors, are themselves chiral and therefore may interact differently with the different stereoisomers (enantiomers or diastereomers) of a drug molecule. nih.gov
For molecules with stereocenters, the specific spatial arrangement of atoms can significantly influence how the molecule binds to its target. nih.gov In some cases, only one stereoisomer will exhibit the desired biological activity, while the other may be inactive or even have undesirable effects. nih.gov Molecular modeling studies can provide insights into the structural and stereochemical requirements for efficient interaction with a biological target, helping to explain differences in activity between isomers. nih.gov For instance, the orientation of different parts of a molecule, such as a phenyl ring, relative to the binding site can be dictated by the stereochemistry at a particular carbon atom. nih.gov This highlights the importance of considering stereochemistry in the design and development of new therapeutic agents.
Advanced Research Applications and Potentials
Building Blocks in Complex Organic Synthesis
Organic synthesis is dedicated to the construction of complex organic compounds from simpler precursors. In this discipline, molecules that offer multiple, selectively reactive functional groups are invaluable as building blocks or scaffolds. 2-(Styrylthio)acetic acid fits this profile, offering a versatile platform for creating diverse and complex molecular architectures.
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. longdom.orgopenmedicinalchemistryjournal.com The synthesis of these structures often relies on versatile precursors that can undergo cyclization reactions. While direct studies detailing the use of this compound for heterocycle synthesis are not prevalent, its structure suggests significant potential.
The thioacetic acid portion of the molecule is a key reactive center. For instance, various fused thiazole-2-acetic acid derivatives have been successfully prepared, highlighting the utility of the thiazole (B1198619) acetic acid framework in building complex tricyclic and bicyclic systems. nih.gov Similarly, heterocyclic acetic acid compounds like benzothiophene-2-acetic acid and benzimidazole-2-acetic acid have been synthesized and investigated for their biological properties. google.com The formation of heterocyclic amines can also originate from precursors containing amino acids. nih.gov Given these precedents, the thioether and carboxylic acid groups in this compound could readily participate in condensation and cyclization reactions to form sulfur-containing heterocycles such as thiazolidinones or thiophenes. The styryl group's double bond also offers a site for cycloaddition or other reactions to build additional ring systems.
A molecular scaffold is a core structure upon which a variety of functional groups can be appended to create a library of related compounds. The goal of organic synthesis often involves designing pathways to convert accessible starting materials into more complex structures. this compound is an excellent candidate for such a scaffold. Its chemical structure consists of a styryl group attached to a thioacetic acid moiety, which contributes to its reactivity. ontosight.ai
The key features of this compound as a scaffold include:
The Carboxylic Acid Group: This functional group can be readily converted into esters, amides, or acid chlorides, allowing for the attachment of a wide array of other molecules.
The Thioether Linkage: The sulfur atom can be oxidized to form sulfoxides or sulfones, introducing new functionalities and altering the electronic properties and geometry of the molecule.
The Styryl Group: The carbon-carbon double bond is amenable to various addition reactions, such as hydrogenation, halogenation, or epoxidation. The phenyl ring can undergo electrophilic substitution reactions, allowing for the introduction of substituents at specific positions to modulate the molecule's properties.
Ongoing research into derivatives of this compound for potential biological activities underscores its role as a foundational structure for creating new therapeutic agents. ontosight.ai
Applications in Materials Science
The development of advanced materials with tailored properties is a major focus of modern research. The functionalization of materials—attaching specific molecules to their surfaces or incorporating them into their bulk structure—is a key strategy for achieving desired characteristics.
Styryl-containing monomers are a significant class of compounds in polymer chemistry due to the reactivity of the vinyl group, which allows them to undergo polymerization. tandfonline.combrandeis.eduresearchgate.net Although this compound itself is not a commonly cited monomer, its styryl group makes it a candidate for polymerization reactions. Studies on other styryl monomers provide insight into its potential behavior.
For example, monomers such as p-acetamidostyrene and p-vinylbenzoic acid can polymerize upon heating or under irradiation. tandfonline.combrandeis.edu Furthermore, advanced polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization have been successfully used to create well-defined polymers from styryl monomers, including those with complex functional groups like tryptophan. rsc.org This technique offers excellent control over the polymer's molecular weight and architecture. The presence of the thioacetic acid group in this compound is also noteworthy, as similar structures have been used as chain transfer agents in RAFT polymerizations to control the process. nih.gov
| Monomer | Polymerization Method | Key Findings |
| p-Acetamidostyrene | Solid-state (heat or γ-/UV-irradiation) | Forms atactic polymer at high conversion. tandfonline.combrandeis.edu |
| p-Benzamidostyrene | Solid-state (heat or γ-/UV-irradiation) | Polymerizes in the solid state. tandfonline.combrandeis.edu |
| p-Vinylbenzoic acid | Solid-state (heat or γ-/UV-irradiation) | Crystal structures contain short contacts between vinyl groups facilitating polymerization. tandfonline.combrandeis.edu |
| 4-Vinylbenzyl N-[(tert-butoxy)carbonyl]-l-tryptophan | RAFT Polymerization | Produces a multi-stimuli responsive homopolymer. rsc.org |
| p-Fluorostyrene | Terpolymerization with Ethylene and Dicyclopentadiene | Dramatically enhances polymerization activity and incorporation of comonomers. acs.org |
The functional groups of this compound make it a prime candidate for the surface modification of advanced materials. The carboxylic acid group can form strong bonds with metal oxide surfaces or react with functional groups on polymers, anchoring the molecule to a material's surface. nih.govcsic.es This functionalization can impart new properties, such as hydrophilicity or specific catalytic activity.
Research has demonstrated the successful functionalization of materials like mesoporous silica (B1680970) and MoS₂ nanosheets with acetic acid-containing molecules. nih.govcsic.esmdpi.com In one study, acetic acid-functionalized MoS₂ nanosheets exhibited markedly enhanced catalytic activity for the reduction of nitroarenes and organic dyes. nih.govcsic.es The functionalization was achieved via an electrolytic strategy, where the acetic acid moieties were grafted onto the nanosheet surface. nih.govcsic.es Similarly, mesoporous silica films have been functionalized with acetic acid through co-condensation, with the resulting materials showing promise as catalysts for esterification reactions. mdpi.com The thiol group also offers a route for functionalization, particularly through thiol-ene "click" reactions, which are known for their high efficiency and selectivity in modifying material surfaces. researchgate.net
| Material | Functionalizing Molecule/Group | Method | Application/Finding |
| 2H-Phase MoS₂ Nanosheets | Acetic acid moieties (from iodoacetic acid) | Electrolytic route (cathodic treatment) | Enhanced catalytic performance in nitroarene and organic dye reduction. nih.govcsic.es |
| Mesoporous Silica Films | Acetic acid | Co-condensation | Films tested as catalysts for the esterification of acetic acid and ethanol. mdpi.com |
| Mesoporous Silica | Mercapto groups (-SH) and Amine groups (-NH₂) | Co-condensation followed by reaction with allylamine | Shows specific affinity and highly selective adsorption for metal ions like Cu²⁺. researchgate.net |
| Mesoporous Titanium Dioxide | Azidobenzoic acid | Co-adsorption followed by "click" reaction | Used to immobilize an energy relay dye for solar cell applications. researchgate.net |
Q & A
What are the optimized synthetic routes for 2-(Styrylthio)acetic acid, and how do reaction conditions influence yield and purity?
A two-step synthesis involving thiol-ene coupling and subsequent carboxylation is commonly employed. Key parameters include:
- Catalyst selection : Use of K₂CO₃/NaBr in acetonitrile improves nucleophilic substitution efficiency .
- Temperature control : Stirring at 50°C for 24 hours minimizes side reactions .
- Workup : Post-reaction filtration and solvent evaporation under reduced pressure enhance purity (95% reported) .
Advanced optimization may involve DoE (Design of Experiments) to assess interactions between temperature, solvent polarity, and catalyst loading.
How can contradictions in reported toxicity data for this compound be resolved?
Discrepancies in hazard classification (e.g., Skin Irritation Category 2 vs. 2A) often arise from:
- Test protocols : Differences in OECD guideline adherence (e.g., in vitro vs. in vivo assays) .
- Impurity profiles : Residual styrene or acetic anhydride in synthesized batches may skew results .
Mitigation : Conduct purity analysis (HPLC/MS) before toxicity assays and adhere to GHS harmonization guidelines .
What crystallographic strategies are recommended for resolving the structure of this compound derivatives?
- Data collection : Use high-resolution X-ray diffraction (λ = 0.710–0.920 Å) to resolve thioether bond geometry .
- Refinement : SHELXL is preferred for small-molecule refinement due to its robust handling of twinning and high-R factors .
- Validation : Check for π-π stacking or hydrogen-bonding networks using Mercury software to confirm supramolecular packing .
How can spectroscopic methods differentiate this compound from its isomers?
- NMR : The styryl proton (δ 6.8–7.2 ppm) and thioacetic methylene (δ 3.5–3.7 ppm) provide distinct splitting patterns .
- Mass spectrometry : Compare experimental m/z (e.g., 193.2 for [M+H]⁺) with NIST database entries to rule out isobaric interference .
- IR : A sharp peak at 1700–1720 cm⁻¹ confirms the carboxylic acid moiety .
What experimental designs are suitable for studying the compound’s biological interactions?
- In vitro assays : Use SPR (Surface Plasmon Resonance) to quantify binding affinity with biomolecules (e.g., serum albumin) .
- Metabolite tracking : Isotopic labeling (¹⁴C at the styryl group) enables tracing in metabolic pathways .
- Dose-response : Optimize concentrations using Hill slope analysis to avoid off-target effects .
How should researchers address stability issues during long-term storage?
- Temperature : Store at –20°C under inert gas (Ar/N₂) to prevent oxidation of the thioether group .
- Light sensitivity : Use amber vials to block UV-induced degradation .
- Purity checks : Conduct quarterly HPLC analysis to monitor decomposition products .
What advanced statistical methods validate analytical results for this compound?
- Multivariate calibration : PLS (Partial Least Squares) regression improves accuracy in UV/Vis or HPLC quantification .
- Uncertainty budgeting : Combine Type A (repeatability) and Type B (instrumental error) uncertainties for robust reporting .
- Outlier detection : Apply Grubbs’ test to exclude anomalous titration or spectroscopic data .
How can computational modeling predict reactivity of this compound?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to simulate nucleophilic attack at the thioether site .
- MD simulations : Analyze solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction kinetics .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral resolution : Use preparative SFC (Supercritical Fluid Chromatography) with cellulose-based columns .
- Catalyst leaching : Monitor Pd/C or enzyme activity in heterogeneous catalysis to prevent racemization .
How do pH and solvent polarity affect the compound’s electrochemical behavior?
- Cyclic voltammetry : In acidic media (pH < 4), the carboxylic group protonation shifts oxidation peaks by +0.2 V .
- Solvent effects : Higher dielectric constants (e.g., water vs. THF) stabilize the transition state in redox reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
